Cas no 70610-11-6 (2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol)
70610-11-6 structure
Product Name:2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol
CAS No:70610-11-6
MF:C19H22O2
MW:282.376785755157
CID:1745071
PubChem ID:442715
Update Time:2025-04-21
2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol
- 2-(3-methylbut-2-enyl)-5-(2-phenylethyl)benzene-1,3-diol
- LMPK13090041
- 4-Prenyldihydropinosylvin
- 70610-11-6
- 3,5-dihydroxy-4-(3-methyl-2-butenyl)bibenzyl
- CHEBI:1926
- DTXSID60331923
- Q27105528
- SCHEMBL4742069
- C19H22O2
- CHEMBL5272896
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- Inchi: 1S/C19H22O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-8,12-13,20-21H,9-11H2,1-2H3
- InChI Key: WRBJIPNZGJUCOJ-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1C/C=C(\C)/C)O)CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 282.16206
- Monoisotopic Mass: 282.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.104
- Boiling Point: 437.3°C at 760 mmHg
- Flash Point: 200.5°C
- Refractive Index: 1.599
- PSA: 40.46
2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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